diethyl [5-(4-fluorophenoxy)pentyl]malonate
Overview
Description
Diethyl [5-(4-fluorophenoxy)pentyl]malonate, also known as GW501516 or Endurobol, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists and has been shown to have a wide range of biochemical and physiological effects.
Mechanism of Action
Diethyl [5-(4-fluorophenoxy)pentyl]malonate acts as a PPARδ agonist, which activates the PPARδ receptor in the body. This activation leads to an increase in the expression of genes involved in energy metabolism and muscle growth, resulting in improved endurance and muscle function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of diethyl [5-(4-fluorophenoxy)pentyl]malonate have been extensively studied. It has been shown to increase the expression of genes involved in fatty acid oxidation and glucose uptake, leading to an improvement in endurance and fat burning. It has also been shown to increase muscle fiber size and prevent muscle wasting, making it a potential candidate for the treatment of muscle-related disorders.
Advantages and Limitations for Lab Experiments
The advantages of using diethyl [5-(4-fluorophenoxy)pentyl]malonate in lab experiments include its ability to improve endurance and increase fat burning, making it a potential candidate for the treatment of obesity and metabolic disorders. Its ability to enhance muscle growth and prevent muscle wasting also makes it a potential candidate for the treatment of muscle-related disorders. However, the limitations of using diethyl [5-(4-fluorophenoxy)pentyl]malonate in lab experiments include its potential toxicity and the need for further research to determine its long-term effects.
Future Directions
There are several future directions for research on diethyl [5-(4-fluorophenoxy)pentyl]malonate. One potential direction is to investigate its potential as a treatment for obesity and metabolic disorders. Another potential direction is to investigate its potential as a treatment for muscle-related disorders, such as muscular dystrophy and sarcopenia. Further research is also needed to determine its long-term effects and potential toxicity.
Scientific Research Applications
Diethyl [5-(4-fluorophenoxy)pentyl]malonate has been extensively studied for its potential applications in various fields of research. It has been shown to improve endurance and increase fat burning in animal models, making it a potential candidate for the treatment of obesity and metabolic disorders. Its ability to enhance muscle growth and prevent muscle wasting has also been investigated, making it a potential candidate for the treatment of muscle-related disorders.
properties
IUPAC Name |
diethyl 2-[5-(4-fluorophenoxy)pentyl]propanedioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FO5/c1-3-22-17(20)16(18(21)23-4-2)8-6-5-7-13-24-15-11-9-14(19)10-12-15/h9-12,16H,3-8,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXIQGBFARXZDCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCCCOC1=CC=C(C=C1)F)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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